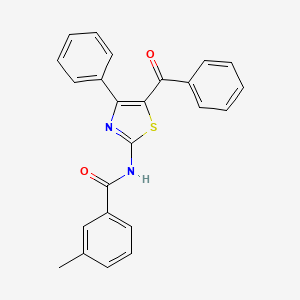

![molecular formula C13H12N2OS B2703265 N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine CAS No. 1251614-33-1](/img/structure/B2703265.png)

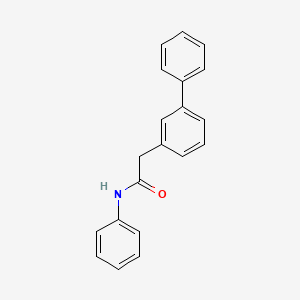

N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine” is a compound that contains a furan ring and a thiazole ring . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been described . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C14H14N2O2S/c1-2-17-11-6-3-7-12-13 (11)16-14 (19-12)15-9-10-5-4-8-18-10/h3-8H,2,9H2,1H3, (H,15,16) . Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 274.34 .科学的研究の応用

Catalytic Applications and CO2 Fixation

Thiazolium carbene catalysts, related to thiazol-2-amine derivatives, have shown efficacy in catalytic applications, including the N-formylation and N-methylation of amines using CO2. This approach is considered sustainable and facilitates the synthesis of pharmaceuticals and natural products under ambient conditions, highlighting a pathway toward greener chemistry and CO2 utilization (Das et al., 2016).

Biological Activity and Antimicrobial Applications

Research on derivatives of thiazol-2-amine, such as N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, reveals significant antimicrobial and antibacterial activities. Specific compounds within this family have demonstrated promising results against a variety of pathogens, including hospital-acquired Staphylococcus epidermidis, showcasing their potential in developing new antimicrobial agents (Szulczyk et al., 2021).

Synthesis and Chemical Characterization

The synthesis of heterocyclic compounds featuring the thiazol-2-amine moiety involves multi-step processes that allow for the creation of structurally diverse molecules. These synthetic pathways are crucial for the development of novel compounds with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. Studies detail the methods and structural characterization of these compounds, providing a foundation for further exploration of their properties and applications (El-Essawy & Rady, 2011).

Corrosion Inhibition

Amino acid compounds related to N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine have been explored as corrosion inhibitors for steel in acidic environments. This application demonstrates the utility of such compounds in industrial settings, offering a more environmentally friendly alternative to traditional corrosion inhibitors (Yadav, Sarkar, & Purkait, 2015).

作用機序

Target of Action

N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine is a compound that belongs to the thiazole class of molecules . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects

Result of Action

Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-6-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-9-4-5-11-12(7-9)17-13(15-11)14-8-10-3-2-6-16-10/h2-7H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVJYRAKXPMSEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

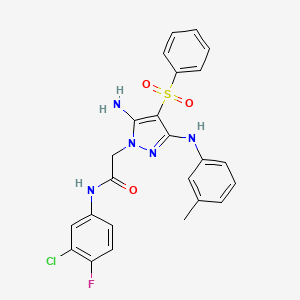

![2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid](/img/structure/B2703184.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2703189.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2703191.png)

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B2703193.png)

![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)

![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)